

Application Notes and Protocols: Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines

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Compound of Interest		
Compound Name:	Quinazoline	
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Introduction

Quinazoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and antibacterial properties. The development of efficient and sustainable synthetic methodologies to access these valuable heterocycles is of significant interest. Ruthenium-catalyzed dehydrogenative coupling reactions have emerged as a powerful and atomeconomical approach for the synthesis of 2-arylquinazolines, avoiding the use of harsh oxidants and minimizing waste generation. These methods typically involve the coupling of readily available starting materials with the liberation of benign byproducts such as hydrogen gas and water.

This document provides detailed application notes and experimental protocols for two prominent ruthenium-catalyzed dehydrogenative methods for the synthesis of 2-arylquinazolines:

 From 2-Aminoaryl Methanols and Benzonitriles: A versatile method employing a commercially available ruthenium catalyst system.



• From 2-Aminophenyl Ketones and Amines: An effective approach utilizing an in situ generated ruthenium catalyst.

Method 1: Synthesis from 2-Aminoaryl Methanols and Benzonitriles

This method utilizes a commercially available Ru₃(CO)₁₂/Xantphos/t-BuOK catalyst system to efficiently convert a range of 2-aminoaryl methanols and benzonitriles into the corresponding 2-aryl**quinazoline**s. The reaction proceeds via a tandem sequence involving nucleophilic addition of the amino group to the benzonitrile, followed by ruthenium-catalyzed alcohol dehydrogenation and subsequent intramolecular condensation.[1]

Quantitative Data Summary

The following table summarizes the substrate scope for the synthesis of 2-aryl**quinazoline**s from various 2-aminoaryl methanols and benzonitriles.



Entry	2-Aminoaryl Methanol	Benzonitrile	Product	Yield (%)
1	(2- aminophenyl)met hanol	Benzonitrile	2- Phenylquinazolin e	78
2	(2-amino-5- methylphenyl)me thanol	Benzonitrile	6-Methyl-2- phenylquinazolin e	82
3	(2-amino-5- chlorophenyl)met hanol	Benzonitrile	6-Chloro-2- phenylquinazolin e	75
4	(2- aminophenyl)met hanol	4- Methylbenzonitril e	2-(p- Tolyl)quinazoline	75
5	(2- aminophenyl)met hanol	4- Methoxybenzonit rile	2-(4- Methoxyphenyl)q uinazoline	71
6	(2- aminophenyl)met hanol	4- Chlorobenzonitril e	2-(4- Chlorophenyl)qui nazoline	85
7	(2- aminophenyl)met hanol	4- (Trifluoromethyl) benzonitrile	2-(4- (Trifluoromethyl) phenyl)quinazoli ne	88
8	(2- aminophenyl)met hanol	Thiophene-2- carbonitrile	2-(Thiophen-2- yl)quinazoline	65

Experimental Protocol

General Procedure:



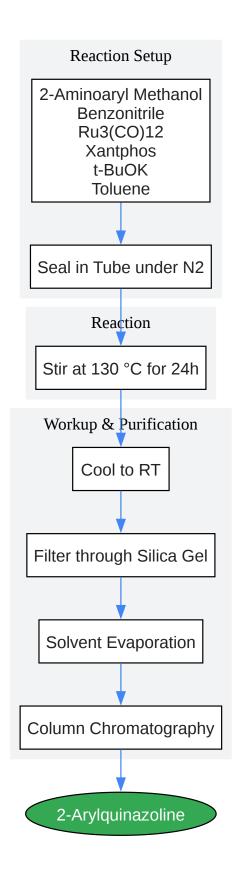




A mixture of the 2-aminoaryl methanol (0.5 mmol), benzonitrile (0.6 mmol), Ru₃(CO)₁₂ (0.0125 mmol, 2.5 mol%), Xantphos (0.03 mmol, 6 mol%), and t-BuOK (0.75 mmol) in toluene (3 mL) is stirred in a sealed tube under a nitrogen atmosphere at 130 °C for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2-arylquinazoline product.

Reaction Workflow





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Caption: Experimental workflow for the synthesis of 2-arylquinazolines.



Method 2: Synthesis from 2-Aminophenyl Ketones and Amines

This approach involves the dehydrogenative coupling of 2-aminophenyl ketones with various amines, catalyzed by an in situ generated ruthenium-hydride complex with a catechol ligand.[2] [3] This method offers high selectivity and avoids the use of reactive reagents and the formation of toxic byproducts.[2][3]

Quantitative Data Summary

The following table presents the substrate scope for the synthesis of 2-aryl**quinazoline**s from 2-aminophenyl ketones and amines.



Entry	2- Aminophenyl Ketone	Amine	Product	Yield (%)
1	(2-aminophenyl) (phenyl)methano ne	Benzylamine	2,4- Diphenylquinazol ine	87
2	(2-aminophenyl) (p- tolyl)methanone	Benzylamine	4-Phenyl-2-(p- tolyl)quinazoline	85
3	(2-amino-5- chlorophenyl) (phenyl)methano ne	Benzylamine	6-Chloro-2,4- diphenylquinazoli ne	82
4	(2-aminophenyl) (phenyl)methano ne	4- Methoxybenzyla mine	2-(4- Methoxyphenyl)- 4- phenylquinazolin e	81
5	(2-aminophenyl) (phenyl)methano ne	4- Chlorobenzylami ne	2-(4- Chlorophenyl)-4- phenylquinazolin e	88
6	(2-aminophenyl) (phenyl)methano ne	Cyclohexylmetha namine	2-Cyclohexyl-4- phenylquinazolin e	75
7	(2-aminophenyl) (phenyl)methano ne	Aniline	2,4- Diphenylquinazol ine	65
8	(2-aminophenyl) (thiophen-2- yl)methanone	Benzylamine	4-Phenyl-2- (thiophen-2- yl)quinazoline	78

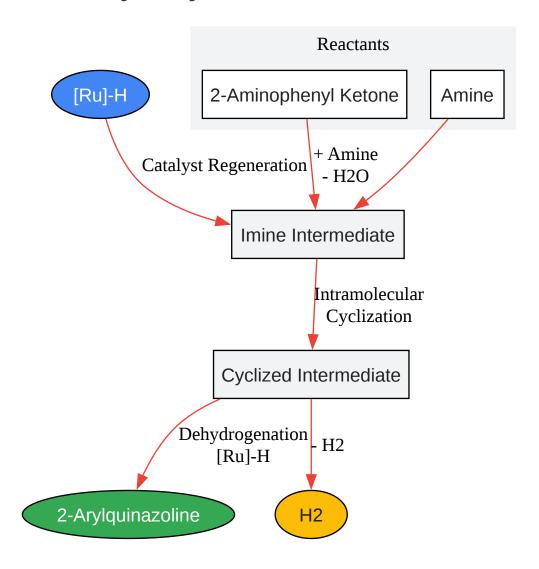


Experimental Protocol

General Procedure:

A mixture of the 2-aminophenyl ketone (0.2 mmol), amine (0.24 mmol), [(Cy₃P)(p-cymene)RuCl₂] (0.004 mmol, 2 mol%), and NaH (0.4 mmol) in toluene (2 mL) is stirred in a sealed tube under a nitrogen atmosphere at 150 °C for 24 hours. After cooling to room temperature, the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired 2,4-diarylquinazoline product.

Proposed Catalytic Cycle





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Caption: Proposed catalytic cycle for 2-arylquinazoline synthesis.

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References

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